1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone is classified as a piperazine derivative. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms. The specific compound features a hydroxyl group and an ethyl chain attached to the piperazine ring, which may influence its biological activity and solubility properties. The compound can be referenced in databases such as PubChem under the identifier 17750330, which provides additional data on its structure and properties .
The synthesis of 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 3-methylpiperazine with ethylene oxide to introduce the hydroxyethyl group. The general synthetic approach may include the following steps:
The reaction conditions, such as temperature and time, are critical for optimizing yield and purity.
The molecular formula for 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone is C10H18N2O2. Key structural features include:
The three-dimensional conformation of the molecule can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances.
1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone can participate in various chemical reactions:
Potential derivatives can be synthesized by modifying functional groups or substituents on the piperazine ring.
The physical and chemical properties of 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone include:
Spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide further insights into functional groups and molecular interactions.
The applications of 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone are primarily in medicinal chemistry, where it may serve as a lead compound for developing new pharmaceuticals targeting various conditions, including neurological disorders due to its potential interaction with neurotransmitter systems. Additionally, its derivatives could be explored for use in drug formulation due to their solubility characteristics.
The core synthetic strategy for 1-[4-(2-hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone relies on nucleophilic substitution reactions, exploiting the differential reactivity of piperazine nitrogen atoms. Mono-N-alkylation of piperazine precursors is achieved through controlled stoichiometry and protecting group strategies. Ethanolamine derivatives (e.g., 2-chloroethanol) serve as primary alkylating agents for the N-hydroxyethyl moiety, while acetylating agents like acetyl chloride introduce the ketone functionality. The C3-methyl group is typically introduced early via reductive amination or alkylation before ring formation [1] [7].
Critical parameters governing reaction efficiency include:
Table 1: Optimization of Nucleophilic Alkylation Parameters
Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
2-Chloroethanol | Acetonitrile | TEA | 80 | 78 | [5] |
2-Bromoethanol | DMF | DIPEA | 60 | 85 | [7] |
Acetyl chloride | Dichloromethane | Pyridine | 0→RT | 92 | [3] |
Synthesis typically follows a convergent approach with key intermediates prepared separately before final assembly:
Pathway A: Linear Construction
Step 1: Synthesis of 2-methylpiperazine via cyclization of 1,2-diaminopropane with bis(2-chloroethyl)amine Step 2: N-Alkylation with 2-bromoethanol under phase-transfer catalysis (K₂CO₃/tetrabutylammonium bromide) Step 3: N-Acetylation using acetyl chloride in dichloromethane/pyridine (0°C to RT) [3]
Pathway B: Late-Stage Functionalization
Step 1: Preparation of 1-(piperazin-1-yl)ethanone Step 2: Regioselective C3 methylation via directed ortho-metalation (LDA/THF, -78°C) followed by methyl iodide quench Step 3: Hydroxyethyl introduction using ethylene oxide under pressure (80°C, sealed vessel) [4] [7]
Chiral resolution of racemic 3-methylpiperazine precursors is achieved through diastereomeric salt formation with L-tartaric acid, providing enantiomerically pure intermediates (>99% ee) for stereoselective synthesis [4].
Final product purity is critical for pharmaceutical applications, with technique selection dependent on impurity profiles:
Recrystallization Methods
Chromatographic Purification
Table 2: Purification Performance Metrics
Technique | Purity (%) | Recovery (%) | Key Impurity Removed | Scale Suitability |
---|---|---|---|---|
Ethanol recrystallization | 99.7 | 85 | Unreacted piperazine | Pilot (1-10 kg) |
Fumarate crystallization | 99.9 | 78 | Isomeric N-alkylated byproducts | Industrial (>100 kg) |
Flash chromatography | 98.5 | 90 | Hydrolysis products | Lab (<100 g) |
SMB chromatography | 99.5 | 95 | Diacetylated impurity | Production scale |
Recent advances focus on sustainability metrics while maintaining cost efficiency:
Solvent Reduction Strategies
Catalytic Improvements
"Replacing stoichiometric bases with immobilized DMAP on silica nanoparticles achieves turnover numbers >1,000 for N-acetylation reactions while simplifying catalyst recovery." [5]
Atom Economy Focus
Waste Valorization
Table 3: Green Chemistry Process Metrics Comparison
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 18 | 79% reduction |
E-factor | 56 | 8.5 | 85% reduction |
Energy consumption | 120 kWh/kg | 45 kWh/kg | 63% reduction |
Water usage | 600 L/kg | 90 L/kg | 85% reduction |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0